2-(4-chloro-2,3-dimethylphenoxy)-N,N-dimethylethanamine;oxalic acid
Overview
Description
2-(4-chloro-2,3-dimethylphenoxy)-N,N-dimethylethanamine;oxalic acid is a chemical compound that has garnered interest in various fields of scientific research
Scientific Research Applications
2-(4-chloro-2,3-dimethylphenoxy)-N,N-dimethylethanamine;oxalic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Preparation Methods
The synthesis of 2-(4-chloro-2,3-dimethylphenoxy)-N,N-dimethylethanamine;oxalic acid involves several steps. One common synthetic route starts with the chlorination of 2,3-dimethylphenol to produce 4-chloro-2,3-dimethylphenol. This intermediate is then reacted with N,N-dimethylethanolamine under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-(4-chloro-2,3-dimethylphenoxy)-N,N-dimethylethanamine;oxalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce various substituted derivatives.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2,3-dimethylphenoxy)-N,N-dimethylethanamine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-chloro-2,3-dimethylphenoxy)-N,N-dimethylethanamine;oxalic acid stands out due to its unique structural features and reactivity. Similar compounds include:
- 4-chloro-2,3-dimethylpyridine 1-oxide
- 2-(4-chloro-2,3-dimethylphenoxy)acetamide
- 2-(chloromethyl)-3,4-dimethoxypyridine
These compounds share some structural similarities but differ in their chemical properties and applications
Properties
IUPAC Name |
2-(4-chloro-2,3-dimethylphenoxy)-N,N-dimethylethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO.C2H2O4/c1-9-10(2)12(6-5-11(9)13)15-8-7-14(3)4;3-1(4)2(5)6/h5-6H,7-8H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOIGVSVOBXCSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)OCCN(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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